N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine
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Overview
Description
N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine is a complex organic compound that features a benzimidazole core, a cyclopropyl group, and a trifluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzimidazole ring . The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent . The trifluoroethanamine moiety is typically introduced through a nucleophilic substitution reaction, where a trifluoroethylamine reacts with a suitable leaving group on the benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield benzimidazole N-oxides, while nucleophilic substitution can lead to a variety of substituted benzimidazole derivatives .
Scientific Research Applications
N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. In medicinal applications, it is believed to bind to DNA and inhibit the activity of certain enzymes involved in cell proliferation . The trifluoroethanamine moiety enhances the compound’s ability to penetrate cell membranes and reach its intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Cyclopropyl-containing compounds: These compounds have a cyclopropyl group, which imparts unique chemical properties.
Trifluoroethanamine derivatives: These compounds contain the trifluoroethanamine moiety and are known for their enhanced membrane permeability.
Uniqueness
N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the trifluoroethanamine moiety, in particular, enhances its ability to interact with biological targets and penetrate cell membranes, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2S/c14-13(15,16)8-18-23(21,22)17-7-12-19-10-3-1-2-4-11(10)20(12)9-5-6-9/h1-4,9,17-18H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOASPMBEDXLUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2CNS(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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